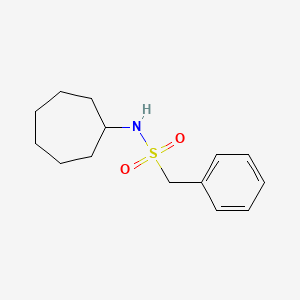

N-cycloheptyl-1-phenylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cycloheptyl-1-phenylmethanesulfonamide is a chemical compound involved in various synthetic and chemical reactions, contributing to the development of novel chemical entities and materials. Its unique structure allows for diverse chemical manipulations and reactivity, making it a valuable compound in organic and medicinal chemistry research.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonamides with alkenes or diazomethanes in the presence of catalysts such as rhodium(II) or through interfacial polycondensation techniques. For example, asymmetric cyclopropanations catalyzed by rhodium(II) N-(arylsulfonyl)prolinate have been demonstrated as a practical approach for the enantioselective synthesis of functionalized cyclopropanes (Davies et al., 1996). Similarly, cardo polysulfonates synthesis by interfacial polycondensation shows the versatility of sulfonamide chemistry (Karia & Parsania, 1999).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can significantly influence their chemical reactivity and physical properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures, providing insights into the electronic and spatial configuration that governs their reactivity patterns.

Chemical Reactions and Properties

This compound and related compounds participate in a variety of chemical reactions, including cycloadditions, asymmetric syntheses, and reactions with aldehydes. These reactions often result in the formation of cyclopropanes, pyrazoles, and other cyclic structures with potential applications in material science and pharmaceuticals. For instance, the reaction of phenylmethanesulfonyl chloride with tertiary amines demonstrates the formation of geometrical isomers about a carbon-sulfur double bond, highlighting the compound's diverse reactivity (King & Durst, 1966).

Aplicaciones Científicas De Investigación

Stereoselective Synthesis and Gold(I)-Catalyzed Reactions The gold(I)-catalyzed intramolecular hydroamination of cyclohexa-1,3-dienes bearing an arylsulfonamide at the C-5 position has been reported to proceed in a 1,4-addition manner. This process affords hexahydroindole derivatives in a diastereoselective fashion and in good yields. Octahydrocyclohepta[b]pyrrole derivatives can also be obtained from seven-membered ring substrates under similar conditions. This methodology highlights the utility of arylsulfonamides in facilitating gold(I)-catalyzed intramolecular reactions, leading to the formation of complex bicyclic structures with high diastereoselectivity (Yeh et al., 2009).

Synthesis of Phenylmethanesulfonamide Derivatives A novel synthetic approach to phenylmethanesulfonamide derivatives has been developed, leveraging the high reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This compound, obtained from the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, demonstrates the potential of phenylmethanesulfonamide derivatives as intermediates in organic synthesis. Their high reactivity was showcased through the successful alkylation of various aromatic compounds, underlining their significance in the construction of complex organic molecules (Aizina et al., 2012).

Catalytic Cyclopropanation of Electron Deficient Alkenes Research has also explored the catalytic cyclopropanation of electron-deficient alkenes mediated by chiral and achiral sulfides. This work demonstrates the application of phenyldiazomethane and ethyl diazoacetate in cyclopropanation reactions, yielding cyclopropanes in high yields and with significant enantioselectivity when chiral sulfides are employed. Such studies illustrate the versatility of sulfonamide derivatives in catalytic processes, contributing to the synthesis of structurally complex and optically active compounds (Aggarwal et al., 2000).

Applications in Macrocyclic Compound Synthesis The synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides further underscores the importance of sulfonamide derivatives in macrocyclic chemistry. This method expands the scope of the Richman-Atkins cyclization, enabling the preparation of complex macrocyclic structures. Such advancements highlight the role of sulfonamide derivatives in facilitating the synthesis of cyclic compounds with potential applications in medicinal chemistry and material science (Hoye et al., 2001).

Propiedades

IUPAC Name |

N-cycloheptyl-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c16-18(17,12-13-8-4-3-5-9-13)15-14-10-6-1-2-7-11-14/h3-5,8-9,14-15H,1-2,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBASLBHGHHIDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)